Technical Guide: Spectroscopic Characterization of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone via ¹H and ¹³C NMR
Technical Guide: Spectroscopic Characterization of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone via ¹H and ¹³C NMR
Prepared by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone, a key intermediate in various synthetic pathways. We will dissect the theoretical underpinnings of the expected spectral data, correlate structural features with spectroscopic signals, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, chemists, and quality control professionals who rely on precise structural elucidation for the advancement of their work.
Introduction: The Imperative of Structural Verification
The compound 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone is a substituted aromatic ketone. Its utility as a precursor in the synthesis of more complex molecules, particularly in pharmaceutical and materials science, necessitates unambiguous structural confirmation. Even minor isomeric impurities can drastically alter reaction outcomes and final product efficacy.
NMR spectroscopy stands as the gold standard for this purpose. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—it generates a detailed electronic and topological map of a molecule.[1] This guide provides a predictive but experience-grounded analysis of the key NMR spectral features of the title compound, establishing a benchmark for its identification and purity assessment.
Molecular Structure and Electronic Environment
To interpret an NMR spectrum, one must first understand the molecule's structure and the interplay of its functional groups. The electronic environment of each nucleus dictates its chemical shift (δ), a fundamental parameter in NMR.
Figure 1: Structure of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone with key carbons numbered.
Key Structural Influences on NMR Spectra:
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Aromatic System: The benzene ring creates a distinct region in both ¹H and ¹³C spectra. The substitution pattern (1,2,4-trisubstituted) dictates the splitting patterns of the aromatic protons.
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Hydroxyl Group (-OH): As a strong electron-donating group (EDG) through resonance, it increases electron density (shields) the ortho and para positions (C3, C5, and C1).
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Methyl Group (-CH₃): A weak electron-donating group that provides slight shielding to the ring.
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Bromoacetyl Group (-C(O)CH₂Br): This is a powerful electron-withdrawing group (EWG) due to the inductive effects of the carbonyl oxygen and the bromine atom. It deshields the attached ring carbon (C1) and the ortho position (C6).
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Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form a hydrogen bond with the carbonyl oxygen.[2][3] This interaction restricts the rotation of the hydroxyl proton and significantly shifts its signal downfield.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, their relative numbers (integration), and their neighboring protons (splitting).[4] The following data are predicted for a standard deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assigned Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| -OH | ~11.5 - 12.5 | Broad Singlet (br s) | 1H | Strong deshielding due to intramolecular hydrogen bonding with the carbonyl oxygen.[2] The signal is often broad and its position is solvent and concentration dependent. |
| H-6 | ~7.65 | Doublet (d) | 1H | Located ortho to the electron-withdrawing carbonyl group, making it the most deshielded aromatic proton. It is split only by H-5 (ortho coupling). |
| H-5 | ~7.30 | Doublet of Doublets (dd) | 1H | Coupled to both H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).[5] |
| H-3 | ~6.90 | Doublet (d) | 1H | Located ortho to the electron-donating hydroxyl group, making it the most shielded aromatic proton. It is split only by H-5 (meta coupling). |
| -CH₂Br | ~4.40 | Singlet (s) | 2H | The methylene protons are strongly deshielded by the adjacent carbonyl group and the electronegative bromine atom.[6] No adjacent protons to cause splitting. |
| -CH₃ | ~2.30 | Singlet (s) | 3H | A typical chemical shift for a methyl group attached to an aromatic ring. No adjacent protons to cause splitting. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.[7]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assigned Carbon(s) | Predicted Chemical Shift (δ) ppm | Rationale for Assignment |
|---|---|---|
| C-7 (C=O) | ~198.0 | Characteristic downfield shift for a ketone carbonyl carbon.[8] |
| C-2 (-OH) | ~160.0 | The carbon bearing the hydroxyl group is significantly deshielded. |
| C-4 (-CH₃) | ~140.0 | Substituted aromatic carbon. |
| C-6 | ~135.0 | Aromatic CH carbon, deshielded by the adjacent carbonyl group. |
| C-5 | ~130.0 | Aromatic CH carbon. |
| C-1 | ~120.0 | Quaternary aromatic carbon, shielded by the ortho -OH group. |
| C-3 | ~118.0 | Aromatic CH carbon, shielded by the ortho -OH and para -CH₃ groups. |
| C-9 (-CH₂Br) | ~32.0 | Aliphatic carbon attached to an electronegative bromine atom and adjacent to a carbonyl group.[8] |
| C-13 (-CH₃) | ~20.5 | Typical chemical shift for an aromatic methyl carbon. |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system designed to ensure accuracy.
Sample Preparation
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Mass Measurement: Accurately weigh 10-15 mg of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone directly into a clean, dry vial.
-
Solvent Selection & Addition: Add approximately 0.7 mL of a deuterated solvent.
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Causality: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak.[9] For compounds with labile protons like the -OH group, DMSO-d₆ can also be used, which often results in sharper -OH signals.
-
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added by the manufacturer to deuterated solvents as an internal reference standard, defined as 0.00 ppm.[9] Verify its presence or add a small drop if necessary.
Data Acquisition
Figure 2: Standard workflow for NMR spectral acquisition and analysis.
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Instrument: Utilize a Fourier-transform (FT) NMR spectrometer, for example, one operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[9]
-
Shimming: Perform automated or manual shimming of the magnetic field to ensure homogeneity, which is crucial for high resolution and sharp peaks.
-
¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
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¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 to 1024) are required to achieve a good signal-to-noise ratio.
Advanced Structural Elucidation with 2D NMR
While 1D NMR is powerful, complex structures benefit from 2D NMR experiments, which reveal correlations between nuclei.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. It would show cross-peaks between H-5 and H-6 (ortho) and between H-5 and H-3 (meta), confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs. This experiment would definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds. This is invaluable for assigning quaternary carbons. For example, the methylene protons (-CH₂Br) would show a correlation to the carbonyl carbon (C-7) and the aromatic carbon C-1.
Figure 3: Logical relationship of 1D and 2D NMR experiments for structural elucidation.
Conclusion
The structural integrity of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone can be unequivocally confirmed through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectra are characterized by distinct signals whose chemical shifts and multiplicities are a direct consequence of the molecule's unique electronic and structural features. The deshielded aromatic proton ortho to the carbonyl, the strongly downfield-shifted intramolecularly bonded hydroxyl proton, and the singlet for the brominated methylene group are all hallmark features. This guide provides a comprehensive framework for the analysis and serves as an authoritative reference for scientists engaged in the synthesis and application of this compound.
References
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Strat, G., Strat, M., & Grecu, I. (1994). Shifts of Absorption, Fluorescence and NMR Spectra of Some 2-Hydroxyacetophenone Derivatives in Binary and Ternary Solutions. Spectroscopy Letters, 27(2), 177-195. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. Retrieved from [Link]
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Strat, G., Strat, M., & Grecu, I. (1994). Shifts of Absorption, Fluorescence and NMR Spectra of Some 2-Hydroxyacetophenone Derivatives in Binary and Ternary Solutions. Marcel Dekker, Inc. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 295-296. Retrieved from [Link]
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Selvarani, V., et al. (2012). Synthesis and crystal structure of hydroxyacetophenone Schiff bases containing propargyl moiety: solvent effects on UV-visible spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 329-337. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Interpreting NMR. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Castillo, A. M., Patiny, L., & Wist, J. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]
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Scott, K. N. (1971). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 49(13), 2155-2159. Retrieved from [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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